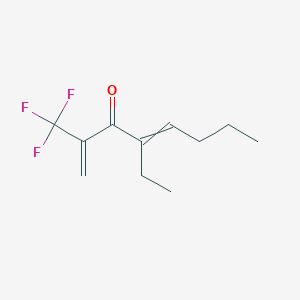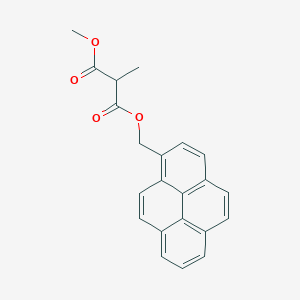
Methyl (pyren-1-yl)methyl methylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (pyren-1-yl)methyl methylpropanedioate is a chemical compound that features a pyrene moiety attached to a methylpropanedioate group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyren-1-yl)methyl methylpropanedioate typically involves the reaction of pyrene with methylpropanedioate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with methylpropanedioate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. For instance, using a flow system with a packed column and a suitable catalyst can facilitate the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (pyren-1-yl)methyl methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at the 1, 3, 6, and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Alcohol derivatives of the ester groups
Substitution: Halogenated or nitrated pyrene derivatives
Aplicaciones Científicas De Investigación
Methyl (pyren-1-yl)methyl methylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying charge transfer phenomena.
Biology: Incorporated into oligonucleotides for nucleic acid diagnostics and molecular biology research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Methyl (pyren-1-yl)methyl methylpropanedioate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are crucial for its role in molecular recognition and binding in biological systems . The pyrene moiety’s ability to participate in charge transfer and fluorescence makes it valuable for imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-(pyren-1-yl)methylribonucleotides: Used in nucleic acid diagnostics and molecular biology.
1-Methylpyrene: A simpler derivative of pyrene with similar photophysical properties.
Uniqueness
Methyl (pyren-1-yl)methyl methylpropanedioate stands out due to its combination of the pyrene moiety with the methylpropanedioate group, providing unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a versatile compound .
Propiedades
Número CAS |
138008-87-4 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-O-methyl 3-O-(pyren-1-ylmethyl) 2-methylpropanedioate |
InChI |
InChI=1S/C22H18O4/c1-13(21(23)25-2)22(24)26-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3 |
Clave InChI |
PBLSIWJHJOCVHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
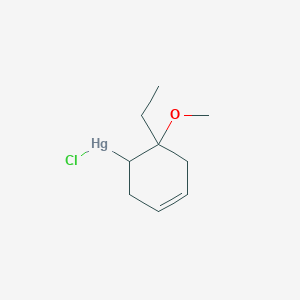
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
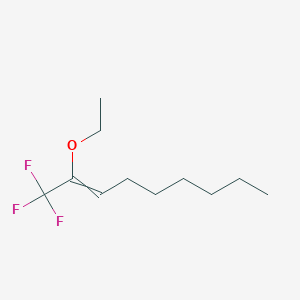
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
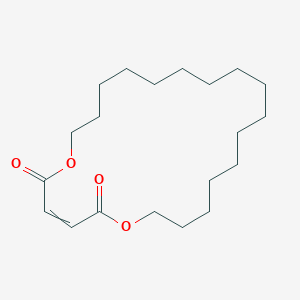
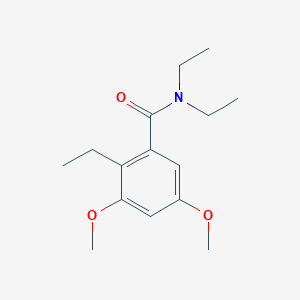
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
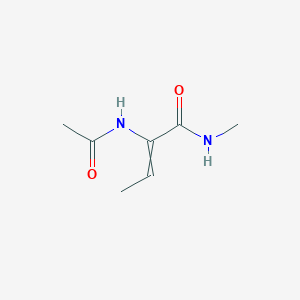
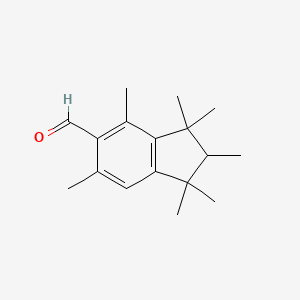
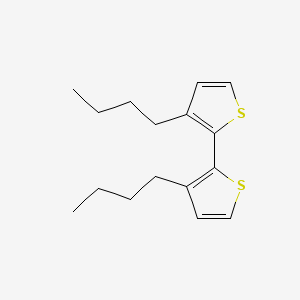
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
